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Compound of Interest

Compound Name: Tetradecanoate

Cat. No.: B1227901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of various tetradecanoate-

derived compounds, also known as myristic acid derivatives. The data presented is compiled

from multiple studies to offer a comprehensive overview of their potential as therapeutic agents.

This document summarizes quantitative efficacy data, details the experimental protocols used

for these assessments, and visualizes key biological pathways and workflows to support further

research and development.

Quantitative Efficacy of Tetradecanoate Derivatives
The following table summarizes the in vitro biological activities of several tetradecanoate-

derived compounds against a range of targets, including fungi, bacteria, viruses, and enzymes.
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Compound/De
rivative

Target Assay Type Efficacy Metric Result

2-Bromo

tetradecanoic

acid

Saccharomyces

cerevisiae

Antifungal

Susceptibility
MIC 10 µM[1][2]

2-Bromo

tetradecanoic

acid

Candida albicans
Antifungal

Susceptibility
MIC 39 µM[1][2]

2-Bromo

tetradecanoic

acid

Cryptococcus

neoformans

Antifungal

Susceptibility
MIC 20 µM[1][2]

2-Bromo

tetradecanoic

acid

Aspergillus niger
Antifungal

Susceptibility
MIC < 42 µM[1][2]

4-Oxa

tetradecanoic

acid

Cryptococcus

neoformans

Antifungal

Susceptibility
MIC 30 µM[1][2]

4-Oxa

tetradecanoic

acid

Saccharomyces

cerevisiae

Antifungal

Susceptibility
MIC 50 µM[1][2]

9-Oxa

tetradecanoic

acid

Cryptococcus

neoformans

Antifungal

Susceptibility
MIC 30 µM[1][2]

9-Oxa

tetradecanoic

acid

Saccharomyces

cerevisiae

Antifungal

Susceptibility
MIC 50 µM[1][2]

(±)-2-Methoxy-

tetradecanoic

acid

Candida albicans

(ATCC 14053)

Antifungal

Susceptibility
MIC 100 µM[3]

(±)-2-Methoxy-

tetradecanoic

acid

Aspergillus niger

(ATCC 16404)

Antifungal

Susceptibility
MIC 100 µM[3]
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(±)-2-Methoxy-

tetradecanoic

acid

Cryptococcus

neoformans

(ATCC 66031)

Antifungal

Susceptibility
MIC 100 µM[3]

Myristic Acid

Derivatives (3u,

3k, 3r, 3t)

Candida albicans
Antifungal

Susceptibility
MIC₅₀

10.62-12.95

µg/mL[4]

Myristic Acid

Derivatives (3u,

3m, 3r)

Aspergillus niger
Antifungal

Susceptibility
MIC₅₀ -

β-amyrin

tetradecanoate

Staphylococcus

aureus

Antibacterial

Susceptibility
MIC 100.0 mg/mL[5]

Tetradecanoic

acid (Myristic

acid)

Pseudomonas

aeruginosa PA14

Pyocyanin

Production

Inhibition

% Inhibition
35-58% at 40 &

1000 µM

3-Fluoro-13-

oxatetradecanoic

acid

HIV-1 Anti-HIV Assay ID₅₀ 1-5 µM[1][2]

5′-O-myristoyl

derivative of FLT
HIV (cell-free) Anti-HIV Assay EC₅₀ 1.1 µM[6]

5′-O-myristoyl

derivative of FLT

HIV (cell-

associated)
Anti-HIV Assay EC₅₀ 6.4 µM[6]

12-

Thioethyldodeca

noic acid

HIV (CEM-SS

cells)
Anti-HIV Assay EC₅₀ 9.37 µM[7]

12-

Thioethyldodeca

noic acid

Hepatitis B Virus

(2.2.15 cells)
Anti-HBV Assay EC₅₀ 17.8 µM[7]

12-

Methoxydodecan

oic acid

Hepatitis B Virus

(2.2.15 cells)
Anti-HBV Assay EC₅₀ 20-30 µM[7]
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2-

Hydroxymyristoyl

-CoA

N-

Myristoyltransfer

ase (NMT)

NMT Inhibition

Assay
Kᵢ 45 nM[1][2]

2-

Bromomyristoyl-

CoA

N-

Myristoyltransfer

ase (NMT)

NMT Inhibition

Assay
Kᵢ 450 nM[1][2]

2-

Fluoromyristoyl-

CoA

N-

Myristoyltransfer

ase (NMT)

NMT Inhibition

Assay
Kᵢ 200 nM[1][2]

Myristic Acid

Derivatives (3u,

3m)

N-

Myristoyltransfer

ase (NMT)

NMT Inhibition

Assay
IC₅₀ -

Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility

and to aid in the design of future experiments.

Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against fungal isolates.[8]

Preparation of Antifungal Agent: The test compound, such as Antifungal Agent 74, is initially

dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[8] Serial twofold

dilutions are then prepared in a 96-well microtiter plate using a liquid broth medium like

RPMI 1640.[8][9]

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g.,

Sabouraud Dextrose Agar for Cryptococcus neoformans).[10] A standardized inoculum

suspension is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland

standard).[9][10] This suspension is then further diluted in the broth medium to achieve the

final desired inoculum density.[10]
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Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal

agent is inoculated with the fungal suspension.[9] A growth control well (containing no

antifungal agent) and a sterility control well (containing only medium) are included on each

plate.[11] The plates are incubated at a specified temperature (e.g., 35°C) for a defined

period (e.g., 24-48 hours for yeasts, longer for filamentous fungi).[11][12]

MIC Determination: Following incubation, the plates are visually inspected for fungal growth.

[8] The MIC is defined as the lowest concentration of the antifungal agent that causes a

significant inhibition of visible growth compared to the growth control well.[8] For some fungi

and antifungal agents, the endpoint may be 100% growth inhibition.[12]

N-Myristoyltransferase (NMT) Inhibition Assay
(Fluorescence-Based)
This assay measures the inhibition of N-myristoyltransferase, an enzyme that catalyzes the

attachment of myristate to proteins.[13][14]

Reagent Preparation: Prepare solutions of NMT enzyme, a peptide substrate (e.g., derived

from pp60src), myristoyl-CoA, and the test inhibitor (e.g., S-(2-oxopentadecyl)-CoA as a

positive control) in an appropriate assay buffer.[13][14] A fluorescent dye such as 7-

diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) is also prepared, which reacts

with the free thiol group of Coenzyme A (CoA) released during the enzymatic reaction.[14]

Assay Procedure: In a 96-well plate, combine the NMT enzyme, the test inhibitor at various

concentrations, and the fluorescent dye.[14] Initiate the enzymatic reaction by adding

myristoyl-CoA and the peptide substrate.[14]

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader.[13]

Measure the increase in fluorescence intensity over time at an excitation wavelength of

approximately 380 nm and an emission wavelength of around 470 nm.[13][14]

Data Analysis: Determine the initial reaction velocity from the rate of fluorescence increase

for each inhibitor concentration. Plot the initial velocity against the inhibitor concentration and

fit the data to a dose-response curve to calculate the IC50 value.[13]

Anti-HIV TZM-bl Cell Assay
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This assay is used to quantify the inhibition of HIV-1 infection in vitro.

Cell Culture and Plating: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5,

and CXCR4 and containing HIV-1 LTR-driven luciferase and β-galactosidase reporter genes,

are cultured and seeded into 96-well plates.

Compound Preparation and Addition: The tetradecanoate-derived compound is serially

diluted to various concentrations. These dilutions are added to the wells containing the TZM-

bl cells.

Virus Infection: A known amount of HIV-1 virus is added to the wells containing the cells and

the test compound. Control wells with virus but no compound, and cells with no virus are

also included.

Incubation: The plates are incubated for a period that allows for a single round of virus

infection (typically 48 hours).

Quantification of Infection: After incubation, the cells are lysed, and the activity of the

luciferase reporter gene is measured using a luminometer. The reduction in luciferase activity

in the presence of the compound compared to the virus control indicates the level of HIV-1

inhibition.

Data Analysis: The percentage of inhibition is calculated for each compound concentration,

and the 50% inhibitory concentration (ID50) is determined from the dose-response curve.

Pyocyanin Production Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of pyocyanin, a

virulence factor of Pseudomonas aeruginosa.

Bacterial Culture:Pseudomonas aeruginosa is grown overnight in a suitable broth medium

(e.g., King's A broth).

Inhibition Assay: The overnight culture is diluted and inoculated into fresh medium containing

various concentrations of the tetradecanoate derivative. A control culture with no compound

is also prepared. The cultures are incubated with shaking for a specified period (e.g., 24-72

hours) to allow for bacterial growth and pyocyanin production.
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Pyocyanin Extraction: After incubation, the bacterial cultures are centrifuged to pellet the

cells. The supernatant, containing the pyocyanin, is collected. Pyocyanin is then extracted

from the supernatant using chloroform. The chloroform layer is then mixed with 0.2 N HCl,

which results in the pyocyanin moving to the acidic aqueous phase and turning it pink.

Quantification: The absorbance of the pink aqueous phase is measured

spectrophotometrically at 520 nm.

Data Analysis: The amount of pyocyanin produced is proportional to the absorbance at 520

nm. The percentage of inhibition is calculated by comparing the absorbance of the treated

cultures to that of the untreated control.

Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures are provided

below to facilitate a deeper understanding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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